molecular formula C8H9IN2O B2830220 2-Iodo-5,6-dimethylnicotinamide CAS No. 2376726-76-8

2-Iodo-5,6-dimethylnicotinamide

Cat. No.: B2830220
CAS No.: 2376726-76-8
M. Wt: 276.077
InChI Key: OWQIAOMKNPMIJU-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethylnicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. The compound this compound has a molecular formula of C8H9IN2O and a molecular weight of 276.074 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethylnicotinamide can be achieved through several methods. One common approach involves the iodination of 5,6-dimethylnicotinamide using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6-dimethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-5,6-dimethylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with molecular targets and pathways similar to those of nicotinamide. Nicotinamide is known to be involved in various biological processes, including DNA repair, cellular metabolism, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5,6-dimethylnicotinamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen bonding and coupling reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

2-iodo-5,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQIAOMKNPMIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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